1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
CAS No.: 187085-97-8
Cat. No.: VC20908240
Molecular Formula: C10H9F6N
Molecular Weight: 257.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187085-97-8 |
---|---|
Molecular Formula | C10H9F6N |
Molecular Weight | 257.18 g/mol |
IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 |
Standard InChI Key | PFVWEAYXWZFSSK-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine features an aromatic ring with two trifluoromethyl (CF₃) substituents at positions 3 and 5, and an ethanamine group attached at position 1. The compound contains a chiral carbon atom in the ethanamine chain, resulting in two possible enantiomers: (R) and (S). The hydrochloride salt form has the molecular formula C₁₀H₁₀ClF₆N and a SMILES notation of Cl[H].CC(N)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F . The presence of the two trifluoromethyl groups significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it particularly valuable for pharmaceutical applications.
Physical and Chemical Properties
The physical and chemical properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and its derivatives are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine and Related Forms
Stereochemistry
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine contains a stereogenic center at the carbon bearing the amino group, resulting in two enantiomers: (R) and (S). The enantiomers exhibit different biological activities and applications in pharmaceutical research. The (R)-enantiomer, also referred to as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine or R-BPA, has been identified as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers used in pain management . The stereochemical purity of these enantiomers is crucial for their pharmaceutical applications, with modern synthesis methods achieving enantiomeric excess values greater than 99.9% .
Synthesis Methods
Biocatalytic Synthesis
Recent advances in biocatalytic approaches have revolutionized the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. A particularly efficient method employs a bienzyme cascade system combining R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) . This system catalyzes the asymmetric amination of 3,5-bistrifluoromethylacetophenone (BPO) to produce the desired (R)-enantiomer with exceptional enantiomeric purity.
The bienzyme cascade reaction proceeds through the following steps:
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ATA117 catalyzes the transamination of the ketone substrate to form the chiral amine
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ADH simultaneously converts the acetone byproduct, shifting the equilibrium toward product formation
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The coupled reaction substantially improves conversion efficiency and product yield
Various expression systems have been developed to optimize this biocatalytic process, including tandem expression recombinant plasmids and co-expressed dual-plasmids utilizing recombinant engineered bacteria . Studies have demonstrated that the substrate handling capacity of the BL21(DE3)/pETDuet-ATA117-ADH system (using 0.25 g wet weight) increased by 1.50-fold compared to the ATA117 single enzyme system under optimized conditions (40°C, 180 rpm, 0.1 M pH 9 Tris-HCl, 24-hour reaction time) .
Substrate Specificity and Reaction Optimization
Research has shown that ATA117 exhibits a relatively wide substrate spectrum, catalyzing transamination reactions with various substrates including acetophenone, 3,5-bistrifluoromethylacetophenone, benzylacetone, and p-methoxyphenylacetone . Comparative studies of 13 different substrates (amino acceptors) revealed that while ATA117 catalyzed reactions using methyl acetoacetate, ethyl acetoacetate, and 3,5-bistrifluoromethylacetophenone all yielded good results, the corresponding enantiomeric excess values showed slight variations .
The optimization of reaction conditions plays a critical role in maximizing yield and stereoselectivity. Key parameters include:
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Temperature (optimal at 40°C)
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pH (optimal at pH 9.0)
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Enzyme concentration
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Substrate concentration
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Co-factor regeneration systems
Applications in Pharmaceutical Research
Role as a Key Chiral Intermediate
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine serves as a crucial chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . These blockers have demonstrated significant potential in pain management and represent an important class of pharmaceutical compounds. The high enantiomeric purity achievable through modern synthesis methods is essential for maintaining the efficacy and safety profiles of these therapeutic agents.
Pain Management Applications
The selective tetrodotoxin-sensitive blockers derived from (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine have various therapeutic applications in pain management . These compounds act by selectively inhibiting specific ion channels involved in pain signal transmission, providing targeted analgesia with potentially fewer side effects than conventional pain medications. The unique structural features of the 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine scaffold, particularly the presence of the two trifluoromethyl groups, contribute to the favorable pharmacokinetic and pharmacodynamic properties of these derivatives.
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